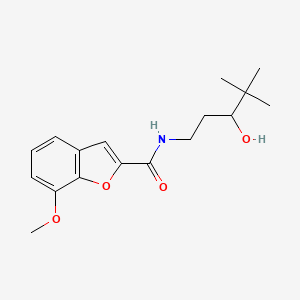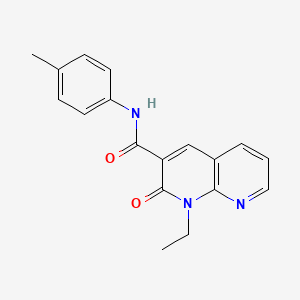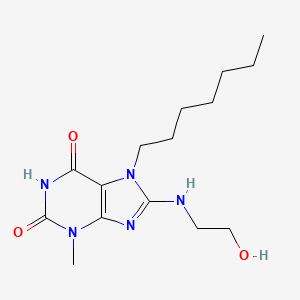![molecular formula C18H24N2O2 B2720418 N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide CAS No. 1355868-30-2](/img/structure/B2720418.png)
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide, also known as Boc-ON, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Boc-ON is a member of the oxanamide family, which is known for its ability to inhibit various enzymes and pathways in the human body.
Scientific Research Applications
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In inflammation research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. PDE4 inhibitors have been shown to reduce inflammation in various animal models of inflammatory diseases, making them a potential therapeutic option for these conditions.
In neurological research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine in the brain. MAO-B inhibitors have been shown to improve symptoms in Parkinson's disease, making them a potential therapeutic option for this condition.
Mechanism of Action
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide exerts its therapeutic effects by inhibiting various enzymes and pathways in the human body. The exact mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide is not fully understood, but it is thought to involve the binding of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In inflammation research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological research, N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been shown to increase the levels of dopamine in the brain, leading to an improvement in Parkinson's disease symptoms.
Advantages and Limitations for Lab Experiments
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit various enzymes and pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for research on N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide, including the development of more potent and selective inhibitors of HDAC, PDE4, and MAO-B, the investigation of the potential therapeutic applications of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide in other diseases, and the development of new methods for the synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide and its potential side effects and toxicity.
Synthesis Methods
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide can be synthesized using a multi-step process that involves the reaction of tert-butylbenzylamine with chloroacetonitrile to form N-(4-tert-butylphenyl)chloroacetamide. The chloroacetamide is then reacted with potassium tert-butoxide and dimethylformamide to yield N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)15-6-4-13(5-7-15)16(12-19)20-17(21)14-8-10-22-11-9-14/h4-7,14,16H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHIKLBNHZHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)


![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)


![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)
![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)


![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)
